molecular formula C23H29N5O8S B584594 Hydrolyzed Piperacillin CAS No. 64817-22-7

Hydrolyzed Piperacillin

Cat. No. B584594
CAS RN: 64817-22-7
M. Wt: 535.572
InChI Key: OKSUEATVFIVTFV-WBTNSWJXSA-N
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Description

Hydrolyzed Piperacillin is a derivative of Piperacillin, a semisynthetic penicillin . It is a broad-spectrum antibiotic used to treat a variety of infections caused by gram-negative bacteria .


Synthesis Analysis

The synthesis of Piperacillin involves the use of two membrane dispersion microreactors in series to synthesize piperacillin with low impurity content in kilogram scale .


Molecular Structure Analysis

Hydrolyzed Piperacillin has a complex molecular structure. The relative molecular masses of ampicillin dimers A–D are 698, 716, 698, and 680, respectively . The β-lactam ring is easily hydrolyzed to form penicilloic acid . The molecular formula of Piperacillin is C23H27N5O7S .


Chemical Reactions Analysis

Piperacillin and tazobactam concentrations in plasma and urine were measured and analyzed using non-linear mixed-effects modeling . Monte Carlo simulations were performed to predict the concentrations for different dosing strategies and different categories of renal function .


Physical And Chemical Properties Analysis

Piperacillin has a molecular weight of 517.6 g/mol . It is a potent β-lactam/β-lactamase inhibitor antibiotic commonly prescribed in the intensive care unit setting .

Scientific Research Applications

  • Interaction with Immune System : A study by Meng et al. (2017) in The Journal of Immunology demonstrated that hydrolyzed Piperacillin can bind to human serum albumin and activate T cells in a dose-dependent manner. This interaction was observed both in patients tolerant to β-lactam antibiotics and in those hypersensitive to them, suggesting the importance of understanding individual immune responses to Piperacillin (Meng et al., 2017).

  • Stability and Degradation : Research by Tsukinaka et al. (1982) in the International Journal of Pharmaceutics explored the degradation process of Piperacillin in various pH environments. They found that the β-lactam moiety of Piperacillin degrades in acidic media, producing hydrolysis products, which is crucial for understanding its stability and effectiveness in different bodily environments (Tsukinaka et al., 1982).

  • Antibacterial Efficacy : A study by Fu and Neu (1978) in Antimicrobial Agents and Chemotherapy evaluated the in vitro activity of Piperacillin against various clinical isolates, including its efficacy against bacteria resistant to other penicillins. They concluded that Piperacillin is highly effective against a range of pathogens, including Pseudomonas aeruginosa, an important consideration for its clinical use (Fu & Neu, 1978).

Mechanism of Action

Target of Action

Piperacilloic Acid, also known as Hydrolyzed Piperacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the bacteria’s survival and growth .

Mode of Action

Piperacilloic Acid interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to the prevention of bacterial growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by Piperacilloic Acid are those involved in the synthesis of the bacterial cell wall . By inhibiting PBPs, Piperacilloic Acid disrupts the normal function of these pathways, leading to the prevention of cell wall synthesis . The downstream effects include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The pharmacokinetics of Piperacilloic Acid involve its absorption, distribution, metabolism, and excretion (ADME). The half-life of Piperacillin is between 36-72 minutes . These properties impact the bioavailability of the drug and its effectiveness in the body.

Result of Action

The primary result of Piperacilloic Acid’s action is the inhibition of bacterial growth and proliferation . By binding to PBPs and inhibiting cell wall synthesis, Piperacilloic Acid prevents the bacteria from growing and multiplying . This makes it effective in treating bacterial infections.

Action Environment

The action, efficacy, and stability of Piperacilloic Acid can be influenced by various environmental factors. It is known that the effectiveness of its parent compound, Piperacillin, can be enhanced when used in combination with other antibiotics, such as the beta-lactamase inhibitor tazobactam . This combination is used to treat piperacillin-resistant, piperacillin/tazobactam­ susceptible, β-lactamase generating strains of several bacteria .

Future Directions

There are several drugs currently undergoing clinical trials targeted to Carbapenem-resistant Enterobacterales (CRE), which are a growing threat to human health worldwide . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .

properties

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13-,14+,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSUEATVFIVTFV-WBTNSWJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715594
Record name (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperacilloic Acid

CAS RN

64817-22-7
Record name Penicilloic acids of piperacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERACILLIN PENICILLOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NUJ2WS9Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does hydrolyzed piperacillin interact with the immune system and potentially lead to hypersensitivity reactions?

A: Hydrolyzed piperacillin, a breakdown product of the β-lactam antibiotic piperacillin, can bind to lysine residues on human serum albumin (HSA) []. This process forms drug-protein conjugates, effectively creating "neo-epitopes" that the immune system may recognize as foreign. Research has shown that even low levels of these piperacillin-HSA conjugates, comparable to those found in both tolerant and hypersensitive patients, can activate specific T cell populations []. This finding suggests that the development of hypersensitivity might depend on factors beyond mere exposure levels, such as the presence of specific T cell receptors or imbalances in immune regulation.

Q2: Can the level of piperacillin-HSA modification predict the likelihood of developing hypersensitivity?

A: While piperacillin-HSA conjugates can activate T cells, the level of modification alone does not appear to be the sole determinant for developing hypersensitivity []. Research indicates that similar levels of modification are observed in both tolerant and hypersensitive patients taking piperacillin []. This suggests that other factors, such as the individual's T cell repertoire and their ability to recognize the piperacillin hapten, play a crucial role in determining the likelihood of an immune response and the development of hypersensitivity.

Q3: How does bacterial resistance to piperacillin-tazobactam emerge, and what role does hydrolyzed piperacillin play in this process?

A: Bacterial resistance to piperacillin-tazobactam, a combination antibiotic, can arise from the overproduction of β-lactamases, enzymes that can hydrolyze β-lactam antibiotics like piperacillin []. Specifically, some bacterial strains harbor the blaTEM-1B gene, which encodes for TEM-1 β-lactamase. The presence of a strong promoter region, like Pa/Pb, upstream of this gene can lead to hyperproduction of the enzyme []. This increased enzymatic activity allows for rapid breakdown of piperacillin, rendering the antibiotic ineffective even in the presence of tazobactam, a β-lactamase inhibitor. While hydrolyzed piperacillin itself is not directly implicated in this resistance mechanism, its presence signifies the ongoing action of β-lactamases and highlights the challenge of overcoming bacterial resistance.

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